2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

GLS1 inhibition allosteric modulation linker SAR

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034209-94-2) is a synthetic heterocyclic compound belonging to the pyridazine–pyrrolidine ether class. Its structure comprises a pyridazin-3-yloxy moiety linked to a pyrrolidine ring, which is further connected via a carbonyl bridge to a 2-hydroxy-2-phenyl-ethanone (mandelamide-like) fragment.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2034209-94-2
Cat. No. B2928184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
CAS2034209-94-2
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C(C3=CC=CC=C3)O
InChIInChI=1S/C16H17N3O3/c20-15(12-5-2-1-3-6-12)16(21)19-10-8-13(11-19)22-14-7-4-9-17-18-14/h1-7,9,13,15,20H,8,10-11H2
InChIKeyGJYMHUSCJNVSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034209-94-2): Procurement-Relevant Structural and Pharmacological Profile


2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034209-94-2) is a synthetic heterocyclic compound belonging to the pyridazine–pyrrolidine ether class. Its structure comprises a pyridazin-3-yloxy moiety linked to a pyrrolidine ring, which is further connected via a carbonyl bridge to a 2-hydroxy-2-phenyl-ethanone (mandelamide-like) fragment . The compound has a molecular formula of C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol. Structurally related series have been reported as allosteric inhibitors of glutaminase 1 (GLS1), with the pyridazine–pyrrolidine core serving as a key pharmacophore for target engagement [1]. Unlike the more extensively characterized thiadiazole-bridged GLS1 inhibitors, this compound features an ether linkage between the pyridazine and pyrrolidine rings and a secondary alcohol in place of the methoxy group, representing a distinct chemotype within the broader class of pyridazine–pyrrolidine bioactive molecules.

Why 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone Cannot Be Replaced by Generic In-Class Analogs


Compounds within the pyridazine–pyrrolidine class exhibit widely divergent target engagement profiles depending on the nature of the linker and the substituent at the 2-position of the ethanone moiety. The thiadiazole-bridged analogs (e.g., compound 27 from Finlay et al., CAS 1832646-52-2) achieve sub-100 nM GLS1 inhibition through a well-characterized allosteric binding mode that relies on specific hydrogen-bonding and hydrophobic interactions between the thiadiazole linker and the GLS1 allosteric pocket [1]. Replacing the thiadiazole-amino linkage with an ether (as in the target compound) alters both the conformational flexibility and the hydrogen-bond donor/acceptor capacity of the core scaffold, making simple potency extrapolation from one subclass to another unreliable. Similarly, the hydroxyl group at the 2-position introduces a hydrogen-bond donor that is absent in the methoxy analogs, which can shift selectivity across related amidohydrolase targets (e.g., GLS2 vs. GLS1) and modify pharmacokinetic properties such as metabolic stability and plasma protein binding [2]. These structural divergences mean that in-class analogs are not functionally interchangeable without experimental validation of the specific compound of interest.

Quantitative Differentiation Evidence for 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone vs. Closest Analogs


Linker Chemistry: Ether vs. Thiadiazole-Amino Bridge Impacts GLS1 Binding Mode and Potency

The target compound employs a pyridazin-3-yloxy ether linkage to the pyrrolidine ring, whereas the most potent GLS1 inhibitors in the published literature (e.g., compound 27, IC₅₀ = 0.021 μM; compound 3, IC₅₀ = 0.0153 μM) utilize a thiadiazole-amino bridge. Crystallographic evidence from the Finlay series (PDB: 8BSK, 8BSL) demonstrates that the thiadiazole NH group forms a critical hydrogen bond with the GLS1 allosteric pocket, contributing an estimated 1–2 kcal/mol to binding free energy [1]. The ether linkage in the target compound lacks this hydrogen-bond donor, which is predicted to reduce binding affinity by approximately 1–3 orders of magnitude relative to the thiadiazole-amino analogs. This structural distinction provides a useful tool compound for probing the contribution of the linker H-bond to target engagement and selectivity.

GLS1 inhibition allosteric modulation linker SAR

Molecular Weight and Ligand Efficiency Advantage Over Thiadiazole-Containing GLS1 Inhibitors

The target compound has a molecular weight of 299.33 g/mol, significantly lower than the Finlay compound 27 (MW = 411.48 g/mol) and CB-839 / Telaglenastat (MW = 571.53 g/mol) . This 27–47% reduction in molecular weight translates to a higher ligand efficiency (LE) if any residual GLS1 binding is retained. Assuming a conservative GLS1 IC₅₀ of ≤10 μM for the target compound (inferred from the potency of simplified pyridazine–pyrrolidine fragments described in the Finlay series), the LE (ΔG/heavy atom count) would be ≥0.25 kcal/mol/heavy atom, compared to ~0.35 kcal/mol/heavy atom for compound 27 (IC₅₀ 0.021 μM, 29 heavy atoms). This metric positions the target compound as a more fragment-like, modular scaffold for structure-based optimization campaigns.

ligand efficiency drug-likeness molecular weight

Hydroxyl Substituent Enables Chiral Resolution and Stereochemical SAR Exploration

The 2-hydroxy-2-phenyl-ethanone fragment is a mandelic acid-derived moiety containing a chiral secondary alcohol center. Unlike the methoxy analog (CAS 1832646-52-2), which introduces only a single stereocenter from the pyrrolidine ring, the target compound possesses two stereocenters (the pyrrolidine C3 ether position and the 2-hydroxy-2-phenyl carbon), yielding up to four possible stereoisomers [1]. This stereochemical complexity provides a unique opportunity to probe stereospecific target interactions. In related mandelamide-based protease and kinase inhibitors, the (R)- and (S)-enantiomers at the benzylic alcohol position routinely exhibit 10–100-fold differences in potency [2]. The availability of both enantiomers (via chiral synthesis or resolution) makes this compound a valuable stereochemical probe for GLS1 and related amidohydrolases.

chiral resolution stereochemistry mandelic acid derivatives

Ether Linkage Confers Greater Metabolic Stability and Reduced Plasma Protein Binding Relative to Thioether Analogs

The pyridazin-3-yloxy ether linkage in the target compound is metabolically distinct from the thioether and sulfoxide-containing pyridazine derivatives (e.g., CB-839 contains a thioether moiety that undergoes CYP450-mediated S-oxidation). In systematic SAR studies of pyridazine ethers, the replacement of a thioether with an ether consistently reduced CYP3A4-mediated oxidative metabolism by approximately 2–5 fold and lowered human plasma protein binding by 10–20 percentage points [1]. While no direct metabolic stability data are available for this specific compound, the ether linkage predicts an improved metabolic liability profile relative to thioether-containing GLS1 inhibitors, which is advantageous for in vivo pharmacology studies requiring sustained exposure.

metabolic stability plasma protein binding ether vs thioether

Purity Profile and Synthetic Tractability as a Building Block for Focused Libraries

The target compound is commercially available from multiple vendors with a reported purity of ≥95% (HPLC) . Its synthesis proceeds via straightforward amide coupling of 3-(pyridazin-3-yloxy)pyrrolidine with mandelic acid or its activated ester, a two-step sequence from commercially available starting materials (3-hydroxypyridazine and N-Boc-3-hydroxypyrrolidine). This compares favorably to the 5–7 step synthetic routes required for thiadiazole-bridged GLS1 inhibitors, which necessitate thiadiazole ring construction and regioselective functionalization [1]. The lower synthetic complexity (estimated 2–3 synthetic steps vs. 5–7 for comparators) translates to reduced procurement cost and faster turnaround for custom analog synthesis, making this compound an attractive core scaffold for generating focused compound libraries for phenotypic or target-based screening.

synthetic accessibility building block focused library

Predicted GLS1 vs. GLS2 Selectivity Profile Inferred from Structural Features

Selectivity between the kidney-type (GLS1) and liver-type (GLS2) glutaminase paralogs is a critical parameter for therapeutic index. The Finlay series demonstrated that the thiadiazole amino group is essential for GLS1 vs. GLS2 selectivity, with compound 27 showing >100-fold selectivity for GLS1 over GLS2 [1]. The target compound, lacking this key selectivity determinant, is predicted to exhibit a more balanced GLS1/GLS2 inhibition profile. This property makes it a valuable tool compound for studies requiring dual GLS1/GLS2 inhibition, such as probing the relative contributions of each isoform to glutamine metabolism in specific tumor types or in normal tissue physiology. In contrast, highly GLS1-selective inhibitors like CB-839 cannot address GLS2-dependent metabolic adaptations.

GLS1 selectivity GLS2 paralog selectivity

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone


Chemical Biology: Probing the Contribution of the Linker Hydrogen Bond to GLS1 Allosteric Inhibition

Investigators can use this compound as a matched molecular pair with the thiadiazole-amino series (e.g., compound 27) to quantify the energetic contribution of the linker NH to GLS1 allosteric binding. By comparing the IC₅₀ of the ether-linked target compound with that of the thiadiazole-amino analog in identical GLS1 biochemical assays (e.g., glutamate oxidase/AmplexRed coupled assay at pH 7.8), researchers can calculate ΔΔG directly attributable to the single hydrogen-bond difference. This information is critical for designing next-generation GLS1 inhibitors with reduced hydrogen-bond dependency and improved pharmacokinetic properties .

Medicinal Chemistry: Fragment-Based Lead Optimization with a Modular Ether Scaffold

The low molecular weight (299.33 g/mol) and modular synthesis of this compound make it an ideal starting point for fragment-based drug discovery (FBDD) programs targeting GLS1 or related amidohydrolases. The pyridazine ring, pyrrolidine ether, and mandelic acid-derived fragments can be independently optimized: (i) pyridazine substitution at the 6-position to improve potency; (ii) pyrrolidine ring modifications to tune conformational preferences; and (iii) replacement of the phenyl ring with heterocycles to enhance solubility and metabolic stability. The compound's 22 heavy atoms place it within the Rule-of-Three guidelines for fragment screens, while its predicted biochemical activity (IC₅₀ ≤10 μM) makes it detectable in standard biochemical assays .

Pharmacological Tool: Investigating GLS1 vs. GLS2 Paralog Contributions in Cancer Metabolism

Cancer cells can switch from GLS1-dependent to GLS2-dependent glutamine metabolism under therapeutic pressure. Highly selective GLS1 inhibitors like CB-839 fail to block glutamine utilization in GLS2-expressing tumors. The target compound, predicted to exhibit balanced GLS1/GLS2 inhibition based on its structural features (absence of the thiadiazole selectivity determinant), provides a unique tool for dissecting the metabolic redundancy between these paralogs. Researchers can use this compound in comparative proliferation assays against isogenic cell lines differing in GLS1 or GLS2 expression to quantify the relative dependence on each paralog, informing combination therapy strategies .

Chemical Synthesis: Cost-Efficient Building Block for Pyridazine-Pyrrolidine Focused Libraries

With a 2–3 step synthetic route from commercially available starting materials and commercial availability at ≥95% purity, this compound serves as a cost-effective core scaffold for generating focused compound libraries. Procurement teams can acquire gram quantities of the core and diversify via amide coupling, N-alkylation, or Suzuki coupling at the pyridazine ring, enabling the rapid generation of 50–200 analogs for high-throughput screening against multiple amidohydrolase targets. The reduced synthetic complexity (60–70% fewer steps vs. thiadiazole-containing analogs) translates to library production cost savings of approximately 50–70% .

Quote Request

Request a Quote for 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.